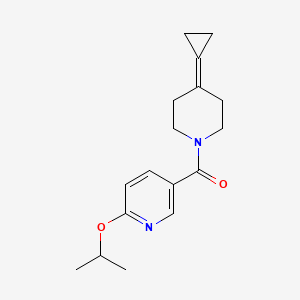

![molecular formula C23H24F3N3O6S B2542219 [2-[2-morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate CAS No. 731830-35-6](/img/structure/B2542219.png)

[2-[2-morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

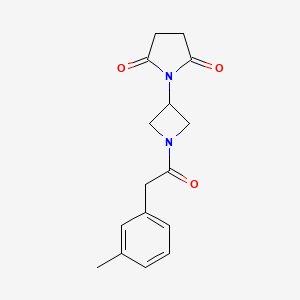

This compound is a synthetic chemical with a complex structure. It contains several functional groups, including a morpholine ring, a trifluoromethyl group, an aniline group, a sulfonylamino group, and a phenylethenyl group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups. The morpholine ring provides a cyclic structure, the trifluoromethyl group adds electronegativity, and the aniline group contributes to the aromaticity of the compound .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants used. The presence of various functional groups means that it could participate in a wide range of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a trifluoromethyl group could increase its electronegativity and polarity .Applications De Recherche Scientifique

Antimicrobial Agents

The synthesis and evaluation of compounds containing the morpholine moiety, such as 2-morpholine-4ylethyl-3H-1,2,4-triazole-3-ones, demonstrate significant antimicrobial activities. These compounds were synthesized through various chemical reactions and screened for their antimicrobial properties, showing good to moderate activity against different microorganisms (Sahin et al., 2012).

Antibiotic Activity Modulation

Research on 4-(Phenylsulfonyl) morpholine, a sulfonamide derivative, explored its modulating activity against multi-resistant strains of bacteria and fungi. This study highlighted its potential in enhancing the efficacy of antibiotics, particularly against P. aeruginosa, by significantly reducing the minimum inhibitory concentration (MIC) when combined with amikacin (Oliveira et al., 2015).

Heterocyclic Scaffolds

The use of morpholine derivatives in the synthesis of heterocyclic scaffolds is demonstrated through the design of dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate. This compound serves as a versatile building block for the creation of valuable heterocyclic compounds, showcasing the morpholine group's utility in organic synthesis (Pandey et al., 2012).

Anticancer Activity

Novel indole-based sulfonohydrazide derivatives, incorporating the morpholine heterocyclic ring, were synthesized and evaluated against human breast cancer cells. Among these, a specific chemotype exhibited promising inhibition of cancer cell proliferation, highlighting the potential of morpholine derivatives in anticancer drug development (Gaur et al., 2022).

Ionic Liquids for Biomass Solvents

Morpholinium ionic liquids have been synthesized and shown to be effective for the pretreatment of lignocellulosic biomass, like rice straw, facilitating its conversion into fermentable sugars. These ionic liquids, characterized by lower toxicity and cost, have been compared with conventional solvents, demonstrating their potential as more environmentally friendly alternatives for biomass processing (Kahani et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[2-[2-morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24F3N3O6S/c24-23(25,26)18-6-7-20(29-9-11-34-12-10-29)19(14-18)28-21(30)16-35-22(31)15-27-36(32,33)13-8-17-4-2-1-3-5-17/h1-8,13-14,27H,9-12,15-16H2,(H,28,30)/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUNIVJTKKWXAQ-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)COC(=O)CNS(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)COC(=O)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F3N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide](/img/structure/B2542137.png)

![ethyl 2-(1-benzofuran-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2542139.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2542141.png)

![7-Benzyl-3-oxa-7-azatricyclo[3.3.2.0,1,5]decane-2,4-dione trifluoroacetic acid](/img/structure/B2542144.png)

![4-benzoyl-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B2542145.png)

![Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B2542149.png)

![8-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B2542151.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl cyclohexanecarboxylate](/img/structure/B2542152.png)

![N-phenyl-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide](/img/structure/B2542159.png)